[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
Overview
Description
[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride, can be achieved through various methods. Common synthetic routes involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach includes the cyclization of thioamides or carbon dioxide as raw materials . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance the efficiency and yield of the desired products .
Chemical Reactions Analysis
Types of Reactions: [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
Chemistry: In chemistry, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: In medicinal chemistry, benzothiazole derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities .
Industry: In the industrial sector, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other materials .
Mechanism of Action
The mechanism of action of [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . These interactions disrupt the normal functioning of the target enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
- [2-(1,3-Benzothiazol-2-yl)ethyl]amine dihydrochloride
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
Comparison: Compared to other benzothiazole derivatives, [2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride exhibits unique properties due to the presence of the 2-methylpropyl group. This structural modification can influence its reactivity, biological activity, and overall stability .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWOQAXHCOMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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